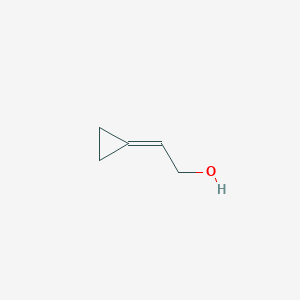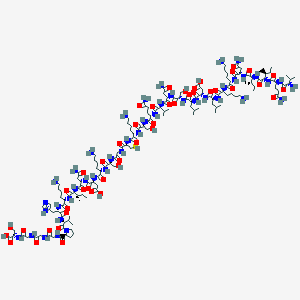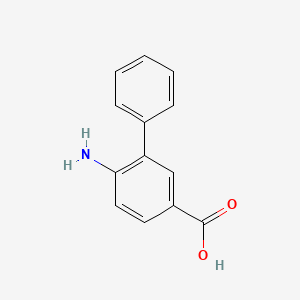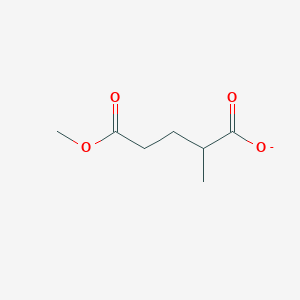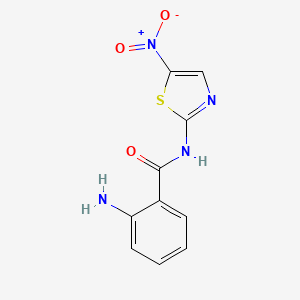
2-amino-N-(5-nitro-thiazol-2-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a thiazole ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide typically involves the following steps:
Nitration: The starting material, thiazole, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitrothiazole.
Amination: The nitro group is then reduced to an amino group, resulting in 2-amino-5-nitrothiazole.
Benzamide Formation: The amino group on the thiazole ring is coupled with benzamide through a condensation reaction, forming the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are typically used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide (NaOH) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitro compounds.
Reduction Products: Amines.
Substitution Products: Various substituted thiazoles and benzamides.
Applications De Recherche Scientifique
2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
2-Amino-5-nitrothiazole: Similar structure but lacks the benzamide moiety.
Benzamide derivatives: Similar benzamide group but different heterocyclic components.
Thiazole derivatives: Similar thiazole ring but different substituents.
Uniqueness: 2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide is unique due to its combination of nitro and amino groups on the thiazole ring, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H8N4O3S |
|---|---|
Poids moléculaire |
264.26 g/mol |
Nom IUPAC |
2-amino-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8N4O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,11H2,(H,12,13,15) |
Clé InChI |
DKHILXWWJUOGOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)

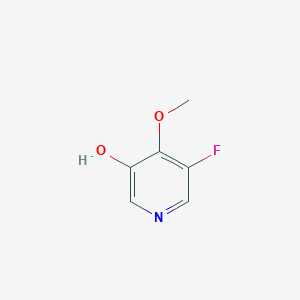
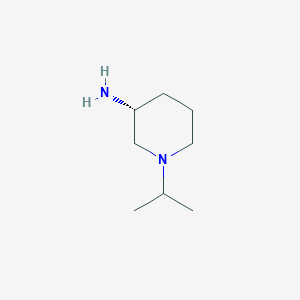

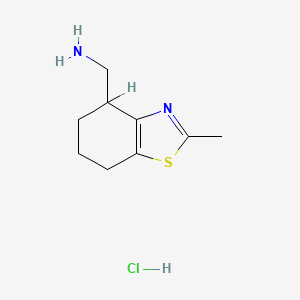
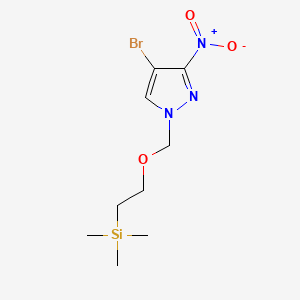
![5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
